
4-Amino-N-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide is a heterocyclic compound that features a pyrimidine ring substituted with an amino group, a methyl group, and a piperazine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of the Piperazine Moiety: The piperazine group can be introduced via nucleophilic substitution reactions, where a halogenated pyrimidine intermediate reacts with piperazine.
Amination and Methylation: The amino group and the methyl group can be introduced through selective amination and methylation reactions, respectively.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring or the piperazine moiety, potentially yielding reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts or under basic conditions.
Major Products:
Oxidation Products: N-oxides of the piperazine moiety.
Reduction Products: Reduced derivatives of the pyrimidine ring or piperazine moiety.
Substitution Products: Compounds with substituted amino or methyl groups.
Applications De Recherche Scientifique
4-Amino-N-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly as an acetylcholinesterase inhibitor for the treatment of neurodegenerative diseases like Alzheimer’s disease.
Biological Studies: It is used in studies exploring its effects on various biological pathways and its potential as a neuroprotective and anti-inflammatory agent.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mécanisme D'action
The mechanism of action of 4-Amino-N-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets:
Acetylcholinesterase Inhibition: The compound inhibits acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission.
Neuroprotection: It exerts neuroprotective effects by modulating pathways involved in oxidative stress, inflammation, and apoptosis.
Comparaison Avec Des Composés Similaires
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a piperazine moiety and a pyrimidine ring, but with a phenyl substitution.
Triazole-Pyrimidine Hybrids: These compounds combine pyrimidine and triazole rings, exhibiting neuroprotective and anti-inflammatory properties.
Uniqueness: 4-Amino-N-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C10H16N6O |
|---|---|
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
4-amino-N-methyl-2-piperazin-1-ylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C10H16N6O/c1-12-9(17)7-6-14-10(15-8(7)11)16-4-2-13-3-5-16/h6,13H,2-5H2,1H3,(H,12,17)(H2,11,14,15) |
Clé InChI |
OUZFJQMMGVYVDI-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CN=C(N=C1N)N2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-Chlorobenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B11789076.png)


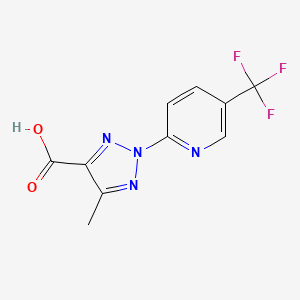


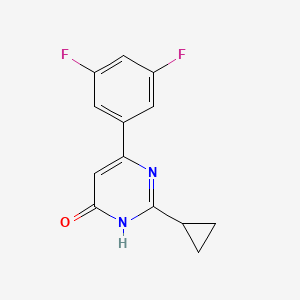
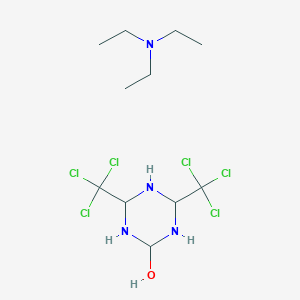

![2-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B11789134.png)
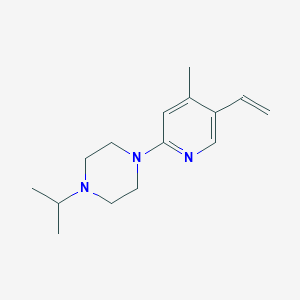
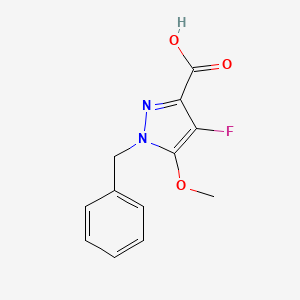

![3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline](/img/structure/B11789159.png)
